molecular formula C28H31N3O6 B11508030 N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B11508030
M. Wt: 505.6 g/mol
InChI Key: NZKXVYIGYWUFED-UHFFFAOYSA-N
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Description

N,N’-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide: is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethylphenoxyethyl groups attached to a 5-nitrobenzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide typically involves a multi-step process. The starting materials include 3,4-dimethylphenol, ethylene oxide, and 5-nitroisophthalic acid. The synthesis begins with the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 5-nitroisophthalic acid in the presence of a dehydrating agent such as thionyl chloride to form the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products:

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N,N’-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide involves its interaction with biological targets such as bacterial cell membranes. The compound’s nitro group can undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that disrupt cellular processes. This mechanism is similar to that of other nitroaromatic compounds used as antibiotics .

Comparison with Similar Compounds

  • N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine

Comparison: N,N’-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is unique due to its specific combination of dimethylphenoxyethyl groups and a nitrobenzene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

IUPAC Name

1-N,3-N-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C28H31N3O6/c1-18-5-7-25(13-20(18)3)36-11-9-29-27(32)22-15-23(17-24(16-22)31(34)35)28(33)30-10-12-37-26-8-6-19(2)21(4)14-26/h5-8,13-17H,9-12H2,1-4H3,(H,29,32)(H,30,33)

InChI Key

NZKXVYIGYWUFED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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